molecular formula C7H12O3 B6202473 1-methoxy-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1702762-67-1

1-methoxy-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6202473
CAS No.: 1702762-67-1
M. Wt: 144.2
InChI Key:
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Description

1-methoxy-3-methylcyclobutane-1-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by a cyclobutane ring substituted with a methoxy group and a methyl group, along with a carboxylic acid functional group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-methoxy-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methoxycyclobutane-1-carboxylic acid: Lacks the methyl group, which can influence its reactivity and physical properties.

    3-methylcyclobutane-1-carboxylic acid: Lacks the methoxy group, affecting its solubility and chemical behavior.

    Cyclobutane-1-carboxylic acid: Simplest form without any substituents, serving as a basic reference compound.

Uniqueness

1-methoxy-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity, physical properties, and potential applications. The mixture of diastereomers adds another layer of complexity, as each diastereomer can exhibit distinct characteristics.

Properties

CAS No.

1702762-67-1

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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